2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol
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Overview
Description
2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with a complex structure that includes a chlorophenoxy group, ethoxy linkages, and a methylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(4-chlorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with methylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenoxy group or to convert the hydroxyl group to a methyl group.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]acetone, while reduction could produce 2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]methane .
Scientific Research Applications
2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the chlorophenoxy group.
2-[2-(4-Fluorophenoxy)ethoxy]ethyl-methylamino]ethanol: Similar but with a fluorine atom instead of chlorine.
2-[2-(4-Bromophenoxy)ethoxy]ethyl-methylamino]ethanol: Similar but with a bromine atom instead of chlorine.
Uniqueness
2-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLAFCJXYPTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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